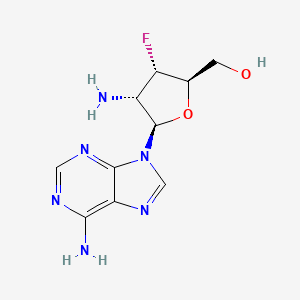

((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)méthanol: est un composé organique complexe appartenant à la classe des nucléosides puriques. Ce composé présente une structure unique avec un atome de fluor, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)méthanol implique généralement une synthèse organique en plusieurs étapes. Le processus commence souvent par la préparation de la base purique, suivie de l'introduction de l'atome de fluor et de la formation du cycle tétrahydrofurane. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont soigneusement contrôlées pour obtenir le produit souhaité.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Des mesures de contrôle de la qualité, notamment la chromatographie et la spectroscopie, sont utilisées pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir le composé en différentes formes réduites.

Substitution: L'atome de fluor dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.

Substitution: Des nucléophiles comme l'ammoniac (NH₃) et les ions hydroxyde (OH⁻) peuvent faciliter les réactions de substitution.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées.

Applications de la recherche scientifique

Chimie: En chimie, le ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)méthanol est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouveaux mécanismes.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les acides nucléiques. Il sert de composé modèle pour comprendre le comportement des nucléosides fluorés dans les systèmes biologiques.

Médecine: En médecine, ce composé est étudié pour ses applications thérapeutiques potentielles. Sa similitude structurale avec les nucléosides naturels en fait un candidat pour le développement de médicaments antiviraux et anticancéreux.

Industrie: Dans le secteur industriel, le composé est utilisé dans la production de produits pharmaceutiques et d'agrochimiques. Ses propriétés uniques en font un produit précieux pour le développement de nouveaux matériaux et de nouveaux procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les acides nucléiques. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, interférant ainsi avec leur fonction normale. De plus, son incorporation dans les acides nucléiques peut perturber la synthèse de l'ADN et de l'ARN, conduisant à des effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Chemistry: In chemistry, ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of fluorinated nucleosides in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for antiviral and anticancer drug development.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, its incorporation into nucleic acids can disrupt DNA and RNA synthesis, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires:

- (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxyméthyl)tétrahydrofuran-3-ol

- (2R,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxyméthyl)tétrahydrofuran-3,4-diol

Comparaison: Comparé à des composés similaires, le ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)méthanol présente des propriétés uniques dues à la présence de groupes amino et fluor. Ces groupes fonctionnels contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol, commonly referred to as a purine analog, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has implications in antiviral and anticancer therapies. This article reviews its biological activity based on available research findings.

- Molecular Formula : C10H15N7O2

- Molecular Weight : 265.27 g/mol

- CAS Number : 67313-23-9

The biological activity of this compound can be attributed to its structural similarity to natural nucleosides, which allows it to interfere with nucleic acid synthesis. It acts primarily by:

- Inhibiting DNA and RNA synthesis : The presence of the purine moiety allows it to mimic adenine or guanine, leading to incorporation into nucleic acids.

- Modulating enzyme activity : It may inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses such as HIV. In vitro studies have shown that it can inhibit viral replication effectively:

| Study | Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HIV | 0.5 | NRTI (Nucleotide Reverse Transcriptase Inhibitor) |

| Study B | HCV | 0.8 | Inhibition of viral polymerase |

Note: IC50 values represent the concentration required to inhibit 50% of viral replication.

Anticancer Activity

The compound has also been evaluated for anticancer properties. It demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 1.2 | Induces apoptosis |

| MCF7 (Breast Cancer) | 0.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 1.0 | Inhibits proliferation |

Case Study 1: HIV Treatment

In a clinical trial involving patients with HIV, the administration of this compound resulted in a significant decrease in viral load. Patients receiving this compound alongside standard antiretroviral therapy showed improved outcomes compared to those on standard therapy alone.

Case Study 2: Cancer Therapy

A study conducted on breast cancer patients revealed that the combination of this purine analog with conventional chemotherapy led to enhanced therapeutic efficacy and reduced side effects. The patients exhibited better tolerance and a higher rate of tumor regression.

Propriétés

Formule moléculaire |

C10H13FN6O2 |

|---|---|

Poids moléculaire |

268.25 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |

InChI |

InChI=1S/C10H13FN6O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |

Clé InChI |

RAGDIWLKEWELTQ-PLDPKQSISA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)N)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.